molecular formula C20H16N2O7 B2542254 Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate CAS No. 887348-43-8

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate

Cat. No.: B2542254
CAS No.: 887348-43-8
M. Wt: 396.355
InChI Key: BEKLOVVSSUGRKZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-formylfuran derivative.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to a phenyl ring.

    Amidation Reaction: The carboxylic acid group on the furan ring is converted to an amide by reacting with an amine derivative of benzoic acid.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using a strong base like sodium hydroxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe for studying enzyme interactions and other biochemical processes.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro group instead of a methoxy group.

    5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Similar structure but with an aldehyde group instead of an ester group.

Uniqueness

Methyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl group and a furan ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-27-12-7-8-14(16(11-12)22(25)26)17-9-10-18(29-17)19(23)21-15-6-4-3-5-13(15)20(24)28-2/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKLOVVSSUGRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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